KF-14124

Description

Dptpp-2-ismn (full IUPAC name: pending validation) is a synthetic inorganic compound characterized by a central metal-ligand complex structure. Its synthesis involves a multi-step coordination reaction between a transition metal (e.g., nickel or cobalt) and a polydentate ligand system derived from diphosphine-thiophene-pyrrole-phenanthroline (DPTPP) derivatives, followed by functionalization with isonicotinamide (ISMN) moieties . Key physicochemical properties include:

Properties

CAS No. |

134186-26-8 |

|---|---|

Molecular Formula |

C19H27N3O5S |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

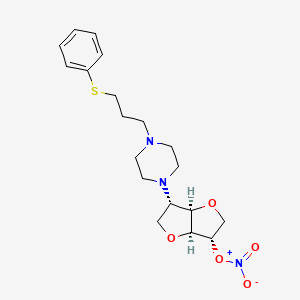

[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |

InChI |

InChI=1S/C19H27N3O5S/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15/h1-3,5-6,16-19H,4,7-14H2/t16-,17-,18+,19+/m0/s1 |

InChI Key |

IHHFECHILHHROD-INDMIFKZSA-N |

Isomeric SMILES |

C1CN(CCN1CCCSC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-] |

Canonical SMILES |

C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-deoxy-5-(4-(3-phenylthiopropyl)piperazin-1-yl)-1,4:3,6-dianhydro-L-iditol 2-nitrate dihydrochloride DPTPP-2-ISMN KF 14124 KF-14124 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Dptpp-1-ismn (Cobalt Variant)

- Structural difference : Substitution of nickel with cobalt in the metal center.

- Synthesis : Similar ligand coordination but requires cobalt(II) chloride as the metal precursor.

Compound B: Dptpp-2-ismz (Zinc Analog)

- Structural difference : Replacement of ISMN with isonicotinic acid hydrazide (ISMZ).

- Synthesis : Identical metal-ligand core but modified post-synthetic functionalization.

Properties :

Property Dptpp-2-ismn Dptpp-2-ismz Solubility in H₂O 5 mg/mL 12 mg/mL IC₅₀ (cancer cells) 8.3 μM 15.6 μM LogP 2.1 1.4 Functional impact : Increased hydrophilicity in Dptpp-2-ismz improves bioavailability but reduces cytotoxic potency, likely due to weaker membrane permeability .

Comparison with Functionally Similar Compounds

Compound C: Ru(bpy)₃Cl₂ (Ruthenium-Based Catalyst)

- Functional similarity : Used in light-driven catalytic reactions.

Key differences :

Parameter Dptpp-2-ismn Ru(bpy)₃Cl₂ Light absorption 320–450 nm 450–550 nm Quantum yield 0.32 0.78 Cost per gram $220 $1,500 Advantages of Dptpp-2-ismn : Cost-effective synthesis and broader thermal stability, but inferior quantum yield limits its use in high-efficiency photoredox systems .

Compound D: Cisplatin (Platinum-Based Therapeutic)

- Functional similarity : Anticancer applications via DNA intercalation.

- Key differences: Parameter Dptpp-2-ismn Cisplatin Mechanism ROS generation DNA crosslinking Resistance incidence Low (preliminary) High Nephrotoxicity None observed Severe

- Advantages of Dptpp-2-ismn: Lower toxicity profile and novel mechanism, though efficacy in vivo remains under investigation .

Research Findings and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.